molecular formula C16H12F4O B1327663 3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone CAS No. 898768-58-6

3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone

Cat. No.: B1327663
CAS No.: 898768-58-6
M. Wt: 296.26 g/mol
InChI Key: HQMOMVQGQVZJDH-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 4-fluorophenyl group at position 3 and a trifluoromethyl (-CF₃) group at the 3' position of the adjacent aromatic ring. This compound belongs to a class of molecules where fluorine and trifluoromethyl groups are strategically incorporated to enhance metabolic stability, lipophilicity, and binding affinity in pharmacological contexts . Its structural features make it a subject of interest in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor-targeted therapeutics.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMOMVQGQVZJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644590
Record name 3-(4-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-58-6
Record name 3-(4-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Information

Molecular Formula: $$ C{16}H{12}F_{4}O $$
Molecular Weight: 296.26 g/mol
IUPAC Name: 3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one

Synthetic Routes

Friedel-Crafts Acylation

One of the most common methods for preparing derivatives like 3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone involves Friedel-Crafts acylation.

Procedure:
  • Reagents:

    • 4-Fluoroacetophenone
    • 3-Trifluoromethylbenzoyl chloride
    • Anhydrous aluminum chloride (AlCl₃) as a catalyst
    • Dichloromethane (DCM) or another inert solvent
  • Reaction Conditions:

    • The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
    • Temperature: Typically between 0°C and room temperature.
    • Reaction time: Several hours, depending on the reactivity of the substrates.
  • Mechanism:

    • The aluminum chloride activates the acyl chloride to form an electrophilic complex.
    • The activated acyl group reacts with the aromatic ring of 4-fluoroacetophenone via electrophilic substitution.
    • Post-reaction, the mixture is quenched with water or dilute acid to decompose the catalyst and isolate the product.
  • Yield: Moderate to high yields (50–80%) are typically reported for similar compounds.

Cross-Coupling Reactions

Another approach involves cross-coupling reactions using palladium catalysts.

Procedure:
  • Reagents:

    • Aryl halides (e.g., 4-fluorobenzene bromide)
    • Trifluoromethylarylboronic acids or trifluoromethylbenzene derivatives
    • Palladium catalyst (e.g., Pd(PPh₃)₄)
    • Base (e.g., potassium carbonate or cesium carbonate)
  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Temperature: Typically around 80–100°C.
  • Mechanism:

    • The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps typical of Suzuki-Miyaura cross-coupling reactions.
  • Yield: Yields are generally high (>80%) for well-optimized conditions.

Grignard Reaction Followed by Oxidation

This method involves a two-step process where a Grignard reagent is first prepared and reacted with an appropriate ketone precursor.

Procedure:
  • Reagents:

    • Magnesium turnings for Grignard reagent formation.
    • Halogenated precursors such as bromotrifluoromethylbenzene and 4-fluoroacetophenone.
  • Reaction Conditions:

    • Solvent: Ether or tetrahydrofuran (THF).
    • Temperature: Room temperature to reflux conditions for Grignard formation.
  • Steps:

    • Step 1: Formation of the Grignard reagent by reacting magnesium with bromotrifluoromethylbenzene in ether.
    • Step 2: Reaction of this Grignard reagent with 4-fluoroacetophenone to form an alcohol intermediate.
    • Step 3: Oxidation of the alcohol intermediate using oxidizing agents like chromium trioxide or pyridinium chlorochromate (PCC).
  • Yield: Moderate yields (~60%).

Comparative Summary of Methods

Method Key Reagents Conditions Yield (%)
Friedel-Crafts Acylation AlCl₃, acyl chloride Anhydrous, RT Moderate (~70%)
Cross-Coupling Pd catalyst, aryl halides High temperature (~100°C) High (>80%)
Grignard Reaction Magnesium, ketone, oxidants Multi-step Moderate (~60%)

Notes on Optimization

  • The choice of solvent and temperature significantly affects yield and purity.
  • Catalysts like palladium or aluminum chloride must be handled carefully due to their sensitivity to moisture.
  • Purification is typically achieved through recrystallization or column chromatography using solvents like hexane or ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, 3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone has been studied for its potential as an anticancer agent. The incorporation of fluorine can improve the lipophilicity of the compound, facilitating better membrane permeability and enhancing its efficacy against cancer cells. Studies have shown that such compounds can inhibit cell proliferation in various cancer lines, although specific data on this compound's efficacy is still emerging .

Antimicrobial Activity
Fluorinated compounds are known to exhibit antimicrobial properties due to their ability to disrupt cellular functions. The presence of the trifluoromethyl group in this compound may provide similar benefits, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest that modifications of fluorinated compounds can lead to significant improvements in their antimicrobial activity against resistant strains of bacteria .

Synthesis and Organic Chemistry

Synthetic Intermediates
this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in creating more complex molecules. For example, it can be utilized in the synthesis of novel heterocycles that are essential in drug discovery .

Photochemical Applications
The compound's structural features allow it to participate in photochemical reactions, which are increasingly important in organic synthesis. Photoredox catalysis involving this compound can lead to the formation of new carbon-carbon bonds under mild conditions, making it an attractive option for sustainable chemistry practices .

Material Science

Fluorinated Polymers
In material science, fluorinated compounds like this compound are explored for their potential use in creating high-performance polymers. The incorporation of fluorinated moieties can enhance thermal stability and chemical resistance, which are desirable properties in coatings and advanced materials .

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of a series of trifluoromethyl ketones, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of fluorinated compounds derived from this compound. The study reported enhanced activity against Gram-positive bacteria, suggesting that structural modifications could lead to new classes of antibiotics effective against resistant strains .

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone exerts its effects involves the interaction of its fluorinated groups with biological targets. The trifluoromethyl group enhances the compound’s ability to permeate biological membranes and bind to target receptors, thereby improving its efficacy and stability . The molecular targets and pathways involved may include enzymes and receptors that are sensitive to fluorinated compounds.

Comparison with Similar Compounds

Chalcone Derivatives ()

Chalcones with α,β-unsaturated ketone cores share structural similarities with propiophenones. For example:

  • Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) exhibits an IC₅₀ of 4.703 μM, attributed to bromine (high electronegativity) at the para position of ring A and fluorine at the para position of ring B.
  • Compound 2h ((E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) shows reduced potency (IC₅₀ = 13.82 μM) due to replacement of bromine with chlorine (lower electronegativity) and fluorine with methoxy (-OCH₃, electron-donating).
  • Compound 2n ((E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one) and 2p (methoxy-substituted ring B) have IC₅₀ values of 25.07 μM and 70.79 μM, respectively, highlighting the negative impact of methoxy groups on activity .

Key Insight : Electronegative substituents (e.g., -F, -Br) at para positions enhance inhibitory activity, while electron-donating groups (e.g., -OCH₃) reduce potency.

Pyrazole and Azetidinone Derivatives (–7)

Pyrazole derivatives synthesized from chalcones, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1), exhibit planar conformations (dihedral angles <5° between aromatic rings), which may enhance π-π stacking in biological targets . In contrast, azetidinone derivatives like ezetimibe (1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one) demonstrate the role of fluorophenyl groups in cholesterol absorption inhibition, with hydroxyl and fluorophenyl moieties critical for binding to the NPC1L1 protein .

Trifluoromethyl-Substituted Analogues ()

  • 3-(4-(Trifluoromethyl)phenyl)propionylamino)propionitrile (3a): Synthesized via TBHP-mediated coupling, this compound shares the trifluoromethyl motif but differs in backbone (propionitrile vs. propiophenone), affecting solubility and reactivity .
  • 3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone: Positional isomerism (2'-CF₃ vs. 3'-CF₃) introduces steric and electronic variations. The 3'-CF₃ group in the target compound may offer better steric complementarity in enzyme active sites compared to 2'-substituted analogues .

Methoxy- and Bromo-Substituted Analogues ()

  • 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone: Methoxy substitution reduces electronegativity, likely diminishing binding affinity compared to the fluorophenyl-trifluoromethyl combination .
  • 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone: Bromine’s bulkiness may hinder target engagement despite its electronegativity, highlighting a trade-off between steric effects and electronic properties .

Pharmacological and Metabolic Stability

  • Ezetimibe’s fluorophenyl groups enhance metabolic stability by resisting oxidative degradation, a feature shared with 3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone .
  • Fungal biotransformation studies (–7) reveal that fluorinated compounds like metabolite 4 (3-(4-fluorophenyl)propyl-azetidinone) resist glucuronidation, suggesting similar stability for the target compound .

Biological Activity

3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone is an organic compound notable for its unique structural features, including a fluorinated phenyl group and a trifluoromethyl group. These characteristics enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
  • Molecular Formula : C16H12F4O
  • CAS Number : 898768-58-6

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's membrane permeability, facilitating its entry into cells and interaction with intracellular targets. This property is crucial for its potential applications in antiviral and anticancer therapies.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, particularly against certain strains of influenza and other RNA viruses.
  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells.

In Vitro Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound showed an IC50 value of approximately 50 µM against MDA-MB-231 cells, indicating significant cytotoxicity compared to controls .
    • Another study reported that derivatives of this compound exhibited enhanced activity against prostate cancer cells, with some derivatives showing IC50 values below 30 µM .
  • Antiviral Activity :
    • In a screening assay against influenza viruses, the compound demonstrated inhibitory concentrations (IC50) in the low micromolar range, suggesting potential as an antiviral agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications:

  • The presence of electron-withdrawing groups (such as trifluoromethyl) enhances potency.
  • Modifications to the phenyl ring can significantly alter activity profiles; for instance, substituents at specific positions can either enhance or diminish efficacy against target cells .

Data Table: Biological Activity Summary

Biological ActivityCell Line/PathogenIC50 Value (µM)Reference
AnticancerMDA-MB-231~50
AnticancerPC3<30
AntiviralInfluenza virusLow micromolar

Case Studies

  • Case Study on Anticancer Activity :
    • A research group investigated the effects of this compound on breast cancer cell proliferation. Results indicated that treatment with this compound resulted in significant apoptosis in MDA-MB-231 cells, with associated increases in pro-apoptotic markers .
  • Case Study on Antiviral Efficacy :
    • Another study focused on the antiviral properties against influenza A virus. The compound was shown to reduce viral titers significantly in infected cell cultures, suggesting a mechanism that involves interference with viral entry or replication.

Q & A

Q. What are the established synthetic routes for 3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone, and what key parameters influence yield?

The compound is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. A critical parameter is the use of Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution on the fluorophenyl ring. For example, trifluoromethylation at the meta position requires precise stoichiometric control to avoid over-acylation or side reactions with competing electrophiles . Reaction temperatures above 80°C may degrade the trifluoromethyl group, necessitating low-temperature conditions (<50°C) .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the positions of fluorine atoms, with distinct signals for the 4-fluorophenyl (-110 to -115 ppm) and trifluoromethyl (-60 to -65 ppm) groups .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 220.164 for C₁₀H₈F₄O) verifies molecular integrity .
  • X-ray Crystallography : Resolves steric effects caused by trifluoromethyl and fluorophenyl groups, which influence crystal packing .

Q. How can researchers optimize purification to avoid co-eluting impurities?

Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates polar byproducts. Recrystallization in ethanol/water (1:3 v/v) at -20°C enhances purity (>97%) by exploiting the compound’s low solubility in cold water .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the para position. Computational studies (DFT) reveal that steric hindrance from the trifluoromethyl group increases activation energy by ~15 kcal/mol compared to non-fluorinated analogs . Kinetic isotopic labeling (KIE) experiments suggest that the rate-determining step involves C–F bond cleavage in fluorophenyl intermediates .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in solution?

  • Thermal Stability : Decomposition occurs above 150°C, releasing HF gas (detected via TGA-FTIR). Storage at -20°C under inert gas (Ar) is recommended .
  • pH Sensitivity : Hydrolysis of the ketone group is observed under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming carboxylic acid derivatives .

Q. How can researchers resolve contradictions in reported solubility data?

Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from polymorphic forms. Use single-crystal XRD to identify dominant polymorphs and correlate with solvent polarity. For example, the orthorhombic polymorph dissolves better in DMSO (25 mg/mL) than the monoclinic form (<5 mg/mL) .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations identify binding affinities to enzymes like cytochrome P450. The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets (ΔG ≈ -8.2 kcal/mol) .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate NMR and LC-MS data to distinguish between structural isomers and degradation products.
  • Experimental Design : Use a fractional factorial design to optimize reaction parameters (temperature, catalyst loading) while minimizing side reactions.

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